molecular formula C8H8N2O2 B7820876 2-hydroxyimino-N-phenylacetamide

2-hydroxyimino-N-phenylacetamide

Cat. No. B7820876
M. Wt: 164.16 g/mol
InChI Key: UFNDNNCDEFJCHU-UHFFFAOYSA-N
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Description

2-Hydroxyimino-N-phenylacetamide, also known as Glyoxanilide oxime or Isonitrosoacetanilide, is a chemical compound with the molecular formula C8H8N2O2 . It is a key intermediate in the synthesis of oxindole .


Molecular Structure Analysis

The molecular structure of 2-hydroxyimino-N-phenylacetamide consists of 20 bonds, including 12 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 secondary amide (aliphatic), 1 oxime (aliphatic), and 1 hydroxyl group .


Physical And Chemical Properties Analysis

The molecular weight of 2-hydroxyimino-N-phenylacetamide is 164.16 g/mol . Its computed properties include an XLogP3-AA of 1.8 . The density of the compound is predicted to be 1.20±0.1 g/cm3 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Novel Synthesis Methods : A novel two-step synthesis of isonitrosoacetanilides, involving acylation and reaction with hydroxylamine hydrochloride, has been developed, effective for various aniline derivatives (Rewcastle et al., 2005).
  • Synthesis of Derivatives : Efficient methods have been developed for synthesizing 2-(3-aryl-1,2,4-oxadiazol-5-yl)-N-phenylacetamide derivatives (Srivani et al., 2018).
  • Antimicrobial Study : Novel 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamides exhibit superior in vitro activity against various fungal and bacterial strains (Jayadevappa et al., 2012).

Pharmacological Applications

  • Muscarinic Receptor Antagonist : Development of a potent, long-acting, orally active series of 2-hydroxy-2-phenylacetamides as muscarinic M(3) receptor antagonists for treating urinary tract, irritable bowel syndrome, and respiratory disorders (Mitsuya et al., 2000).
  • Arylacetamide Deacetylase in Drug Metabolism : Arylacetamide deacetylase (AADAC) has a significant role in the hydrolysis of certain drugs, as studied in the context of the antiandrogen drug flutamide (Watanabe et al., 2009).

Biological and Medicinal Research

  • Estrogen-Like Effects : 2-Phenylacetamide isolated from Lepidium apetalum seeds shows estrogen-like effects in vitro and in vivo, suggesting potential therapeutic applications (Zeng et al., 2018).
  • Modified Synthetic Routes : Alternative synthetic routes for 2-hydroxyimino-N-arylacetamides have been explored to address challenges in traditional methods (Krapcho & Cadarmro, 2004).
  • Anxiolytic-like Effects : Exploration of the anxiolytic-like activity of (-)-N-phenyl-7-(hydroxyimino) cyclopropa[b]chromen-1a-carboxamide (PHCCC), a modulator of metabotropic glutamate4 receptors (Stachowicz et al., 2004).

Biochemical and Organic Chemistry Applications

  • Ugi Three-Component Reaction : Boric acid catalyzed Ugi three-component reaction for synthesizing 2-arylamino-2-phenylacetamide in aqueous media, with applications in producing α-amino acid (Kumar et al., 2013).
  • Inflammation and ROS Inhibition : N-(2-hydroxy phenyl) acetamide exhibits anti-arthritic and anti-inflammatory activities in adjuvant-induced arthritis in rats (Jawed et al., 2010).

properties

IUPAC Name

2-hydroxyimino-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c11-8(6-9-12)10-7-4-2-1-3-5-7/h1-6,12H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFNDNNCDEFJCHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0061957
Record name Acetamide, 2-(hydroxyimino)-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0061957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-hydroxyimino-N-phenylacetamide

CAS RN

1769-41-1
Record name 2-(Hydroxyimino)-N-phenylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1769-41-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, 2-(hydroxyimino)-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0061957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Acetoacetanilide (25.0 g, 0.14 mol) and sodium nitrite (12.65 g, 0.18 mol) were dissolved in aqueous sodium hydroxide solution (140 ml, 1 N) and the resulting solution was added dropwise over 20 min to an aqueous solution of sulfuric acid (120 ml conc. H2SO4 in 950 ml water) cooled in an ice bath. The reaction mixture was stirred at 0° C. for 30 min, then the precipitate was filtered and washed with water to yield 2-hydroxyiminoacetanilide (22.64 g., 78% yield) as a pale yellow solid.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
12.65 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

25 mL H2O was added to chloral hydrate (1.49 g, 9 mmol) and anhydrous sodium sulfate (7.62 g, 54 mmol), and the mixture was rapidly stirred until clear. Hydroxylamine hydrochloride (6.84 g, 42 mmol) was added into dilute hydrochloric acid (9 mL H2O: 1 mL concentrated HCl), and then, aniline (1.23 g, 8 mmol) was added. The mixture was stirred to form a suspension. The suspension was added into an aqueous solution of chloral hydrate. After stirring for 5 min, the mixture was transferred to an oil bath at 45° C. and heated for 2 h. The reaction was finished by TLC detection, and the reaction system was stirred and cooled in an ice bath, filtered and dried, to obtain a solid oximino acetanilide.
Quantity
6.84 g
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
1.23 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.49 g
Type
reactant
Reaction Step Four
Quantity
7.62 g
Type
reactant
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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